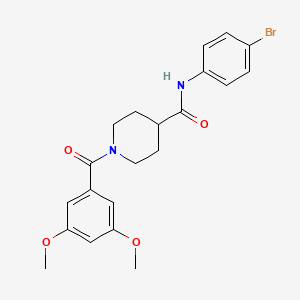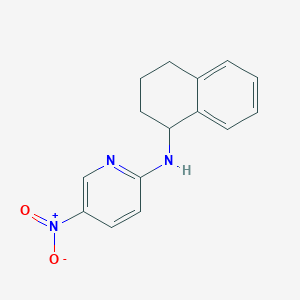![molecular formula C17H18N2O3S B5109343 N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme that is involved in the regulation of methylation processes in cells. MTA has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine. In
Mecanismo De Acción
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide exerts its effects by inhibiting the activity of SAH hydrolase, an enzyme that plays a crucial role in regulating methylation processes in cells. Methylation is a vital process involved in the regulation of gene expression, and aberrant methylation patterns have been implicated in various diseases, including cancer. By inhibiting SAH hydrolase, N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide increases the levels of SAH, which in turn inhibits the activity of methyltransferases, enzymes that catalyze the transfer of methyl groups to DNA and other molecules.
Biochemical and Physiological Effects
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for cardiovascular disease and other inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has several advantages for use in lab experiments. It is a potent inhibitor of SAH hydrolase, making it a useful tool for studying methylation processes in cells. N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has also been found to have low toxicity, making it a safe and effective tool for use in both in vitro and in vivo experiments. However, N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has some limitations, including its relatively low solubility in water and its potential to form covalent adducts with proteins, which may affect its specificity and potency.
Direcciones Futuras
There are several future directions for research on N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide. One area of interest is the development of N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide-based therapeutics for cancer and other diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide on methylation processes in cells. Finally, the development of new synthetic methods for N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide and its analogs may lead to the discovery of more potent and selective inhibitors of SAH hydrolase.
Métodos De Síntesis
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methylbenzenethiol. The resulting thioether is then reacted with 2-bromoethylamine hydrobromide to form the final product, N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been found to have potent antitumor activity, inhibiting the growth and proliferation of cancer cells both in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for cardiovascular disease and other inflammatory disorders.
Propiedades
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-5-7-14(8-6-13)12-23-10-9-18-17(20)15-3-2-4-16(11-15)19(21)22/h2-8,11H,9-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFROFNUQUPQKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)
![1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5109279.png)
![(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5109284.png)
![1-(4-bromophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5109291.png)

![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)



![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)
![propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5109371.png)